

An In-depth Technical Guide on (3-Ethoxy-4-methoxyphenyl)methanamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	(3-Ethoxy-4-methoxyphenyl)methanamine
Cat. No.:	B1277590

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of **(3-Ethoxy-4-methoxyphenyl)methanamine**. Due to the limited publicly available data on this specific molecule, this guide also includes relevant information on closely related compounds and precursors to offer a broader context for research and development.

Core Molecular Data

(3-Ethoxy-4-methoxyphenyl)methanamine is an organic compound featuring ethoxy and methoxy substitutions on a phenyl ring, with a methylamine group.

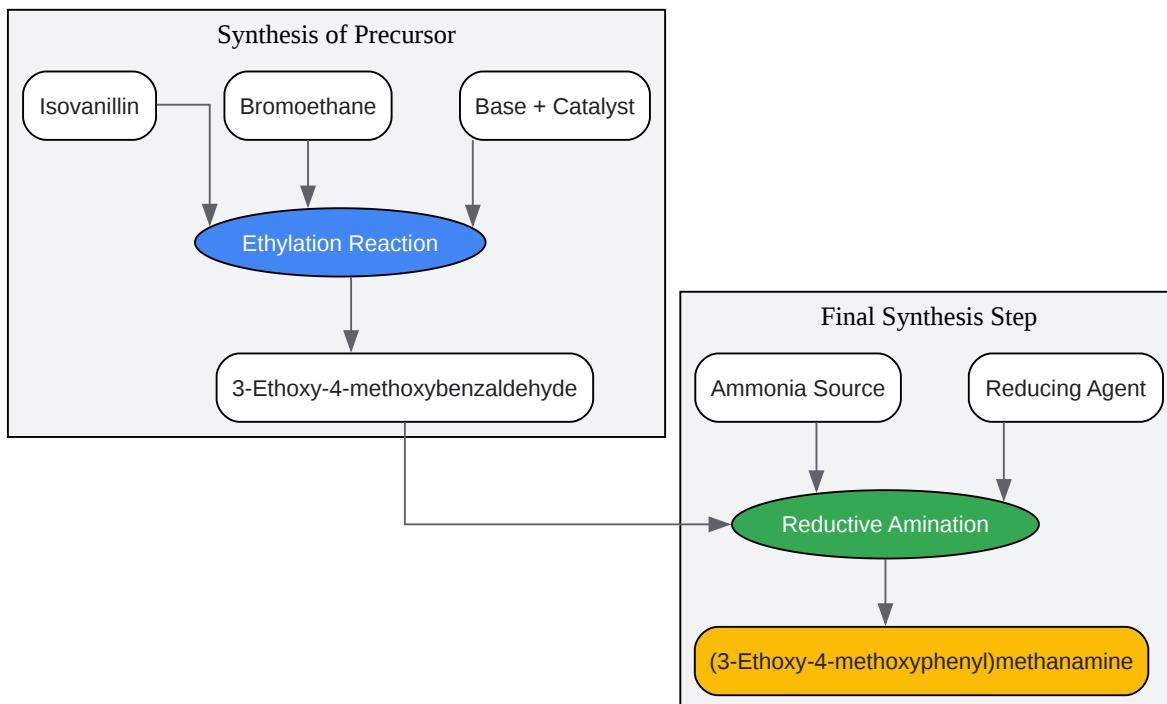
Property	Value	Source
Molecular Formula	C ₁₀ H ₁₅ NO ₂	
InChI Key	SEMGVGKZMRJJWLJ- UHFFFAOYSA-N	
Canonical SMILES	CCOC1=C(C=CC(=C1)CN)OC	

Note: Molecular weight information from initial searches was for related but structurally different compounds. The molecular weight for C₁₀H₁₅NO₂ can be calculated based on atomic masses.

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of **(3-Ethoxy-4-methoxyphenyl)methanamine** are not readily available in the public domain. However, a plausible synthetic route would involve the reduction of the corresponding aldehyde, 3-ethoxy-4-methoxybenzaldehyde. The synthesis of this key precursor is well-documented.

Synthesis of the Precursor: 3-Ethoxy-4-methoxybenzaldehyde


A common method for the synthesis of 3-ethoxy-4-methoxybenzaldehyde involves the ethylation of isovanillin.[\[1\]](#)

- Reactants: Isovanillin and an ethylating agent such as bromoethane or diethyl sulfate.[\[1\]](#)
- Reaction Conditions: The reaction is typically carried out in the presence of a base (e.g., sodium hydroxide, potassium carbonate) and a phase-transfer catalyst (e.g., tetrabutylammonium fluoride, benzyltriethylammonium chloride) in a suitable solvent.[\[1\]](#)
- Procedure: For example, isovanillin can be dissolved in an aqueous solution of sodium hydroxide, followed by the addition of a catalyst and bromoethane. The mixture is stirred at room temperature for several hours. The product, 3-ethoxy-4-methoxybenzaldehyde, precipitates as a solid and can be isolated by filtration.[\[1\]](#)
- Yields: This method has been reported to produce high yields, often exceeding 90%.[\[1\]](#)

Potential Synthesis of **(3-Ethoxy-4-methoxyphenyl)methanamine**

A potential final step to synthesize the target compound from 3-ethoxy-4-methoxybenzaldehyde would be reductive amination. This process would involve reacting the aldehyde with ammonia or an ammonia equivalent, followed by reduction of the resulting imine.

Below is a conceptual workflow for the synthesis of **(3-Ethoxy-4-methoxyphenyl)methanamine**.

[Click to download full resolution via product page](#)

Figure 1: Conceptual workflow for the synthesis of **(3-Ethoxy-4-methoxyphenyl)methanamine**.

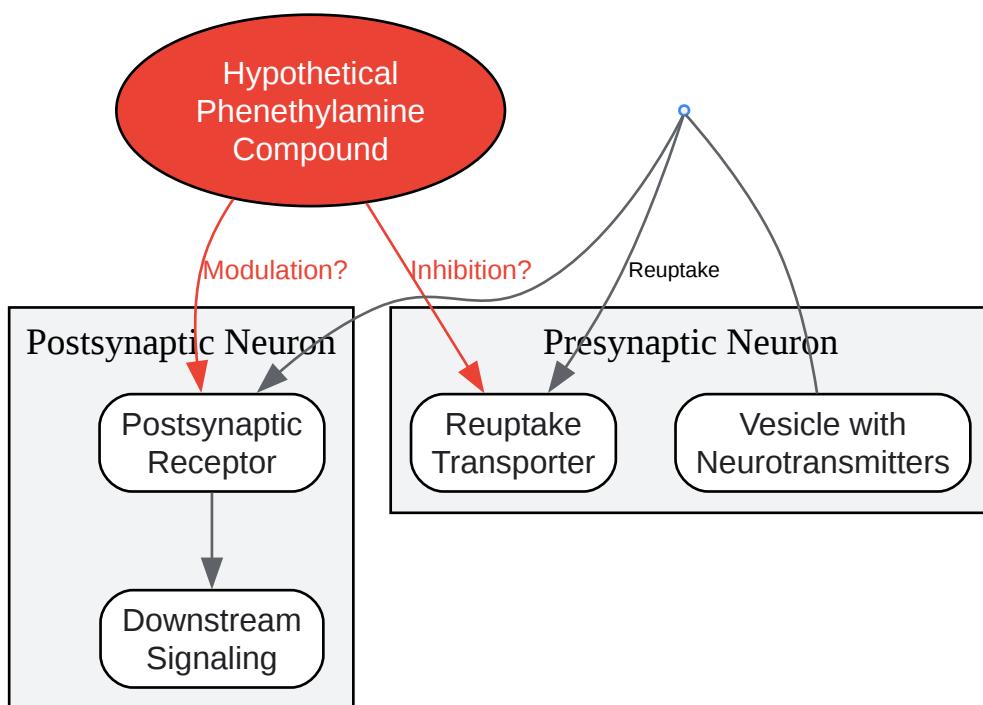
Biological Context and Related Compounds

While there is a lack of specific biological data for **(3-Ethoxy-4-methoxyphenyl)methanamine**, the broader class of phenethylamines, to which it belongs, is known for a wide range of pharmacological activities. Many substituted phenethylamines interact with the central nervous system.

A closely related compound, 3-Ethoxy-4-methoxyphenethylamine (EMPEA), has been noted for its biological properties. It has been investigated for its potential to inhibit the growth of

bacteria, yeast, and some fungi.[2] Another related molecule, 3-Methoxy-4-ethoxyphenethylamine (MEPEA), was synthesized by Alexander Shulgin and is reported to have psychoactive effects, producing a light lifting feeling at a dosage of 300 mg.[3]

Another structurally similar compound, (S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine, serves as a key intermediate in the synthesis of certain antidepressant drugs.[4] It is a chiral compound that was developed during research into selective serotonin reuptake inhibitors (SSRIs).[4]


The study of arylcyclohexylamines, a class of compounds with some structural similarities, reveals a range of pharmacological effects including NMDA receptor antagonism, dopamine reuptake inhibition, and μ -opioid receptor agonism, leading to anesthetic, stimulant, and analgesic properties.[5]

Given the activities of these related compounds, it is plausible that **(3-Ethoxy-4-methoxyphenyl)methanamine** could also exhibit biological activity, making it a candidate for further investigation in drug discovery and development.

Potential Signaling Pathways

Due to the absence of specific studies on **(3-Ethoxy-4-methoxyphenyl)methanamine**, no signaling pathways have been definitively associated with it. However, based on the pharmacology of related phenethylamines and arylcyclohexylamines, potential interactions could be hypothesized with monoamine neurotransmitter systems (e.g., dopaminergic, serotonergic, adrenergic) or with glutamate receptors like the NMDA receptor. These are common targets for psychoactive and neuroactive drugs.

Below is a generalized diagram illustrating a potential interaction of a hypothetical neuroactive compound with a synapse, which could be a starting point for investigating the mechanism of action of novel phenethylamines.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 2. 3-Ethoxy-4-methoxyphenethylamine | CymitQuimica [cymitquimica.com]
- 3. 3-Methoxy-4-ethoxyphenethylamine - Wikipedia [en.wikipedia.org]
- 4. Page loading... [wap.guidechem.com]
- 5. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-depth Technical Guide on (3-Ethoxy-4-methoxyphenyl)methanamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1277590#3-ethoxy-4-methoxyphenyl-methanamine-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com